2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, CPSI-1306 (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin.
CPSI-1306 is a antagonist of macrophage migration inhibitory factor (MIF).
CPSI-1306 is a antagonist of macrophage migration inhibitory factor (MIF).
Brand Name:
Vulcanchem
CAS No.:
1309793-47-2
VCID:
VC0524407
InChI:
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2
SMILES:
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F
Molecular Formula:
C15H16F2N2O3
Molecular Weight:
310.3
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
CAS No.: 1309793-47-2
Cat. No.: VC0524407
Molecular Formula: C15H16F2N2O3
Molecular Weight: 310.3
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CPSI-1306 is an inhibitor of macrophage inhibitory factor (MIF). In vivo, CPSI-1306 (20 mg/kg per day) decreases skin thickness and myeloperoxidase (MPO) activity and induces keratinocyte apoptosis, as well as reduces papilloma formation and progression to micro-invasive squamous cell carcinoma (SCC) in a mouse model of UVB-induced SCC. It lowers blood glucose levels and serum levels of IL-6 and TNF-α in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM) induced by streptozotocin. CPSI-1306 is a antagonist of macrophage migration inhibitory factor (MIF). |
|---|---|
| CAS No. | 1309793-47-2 |
| Molecular Formula | C15H16F2N2O3 |
| Molecular Weight | 310.3 |
| IUPAC Name | 2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
| Standard InChI Key | GUWOSEVHCSNYFK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
| Appearance | Solid powder |
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